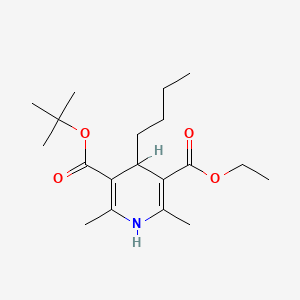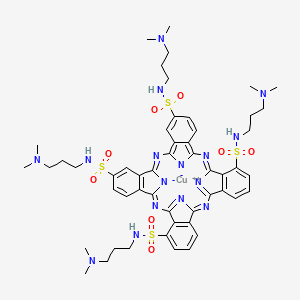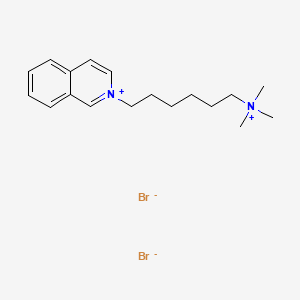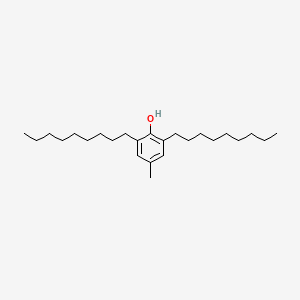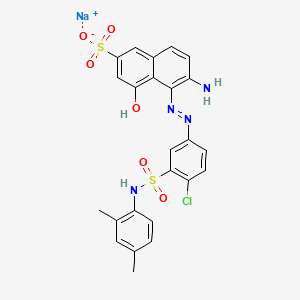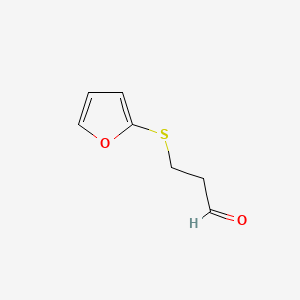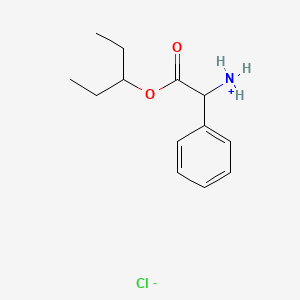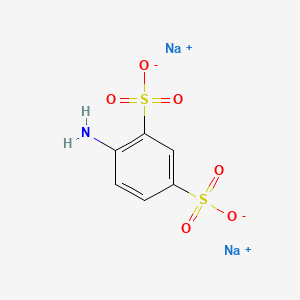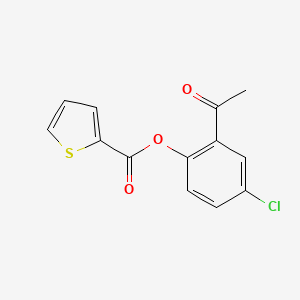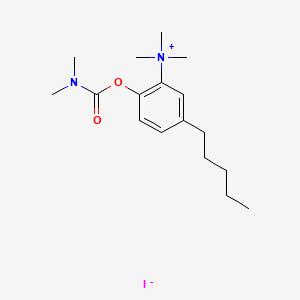
(4-Acetamido-3-bromo-2-methylphenyl)methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Acetamido-3-bromo-2-methylphenyl)methyl acetate is an organic compound with the molecular formula C12H14BrNO3 and a molecular weight of 300.148 g/mol . This compound is characterized by the presence of an acetamido group, a bromo substituent, and a methyl group on a phenyl ring, along with a methyl acetate ester functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Acetamido-3-bromo-2-methylphenyl)methyl acetate typically involves the acylation of (4-Acetamido-3-bromo-2-methylphenyl)methanol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting material.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
(4-Acetamido-3-bromo-2-methylphenyl)methyl acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromo substituent can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous or alcoholic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate in aqueous or acidic media.
Major Products Formed
Nucleophilic substitution: Substituted derivatives with different functional groups replacing the bromo substituent.
Hydrolysis: (4-Acetamido-3-bromo-2-methylphenyl)methanol and acetic acid.
Oxidation: (4-Acetamido-3-bromo-2-methylbenzoic acid).
Aplicaciones Científicas De Investigación
(4-Acetamido-3-bromo-2-methylphenyl)methyl acetate has various applications in scientific research, including:
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of (4-Acetamido-3-bromo-2-methylphenyl)methyl acetate is not well-documented. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The acetamido group may facilitate binding to protein active sites, while the bromo substituent could enhance the compound’s reactivity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- (4-Acetamido-5-bromo-2-methylphenyl)methyl acetate
- (4-Acetamido-5-cyano-2-methylphenyl)methyl acetate
- Methyl 4-(acetylamino)-3-bromo-2-(2-bromoethoxy)-5-chlorobenzoate
Uniqueness
(4-Acetamido-3-bromo-2-methylphenyl)methyl acetate is unique due to the specific arrangement of functional groups on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both acetamido and bromo groups allows for versatile chemical modifications and potential interactions with biological targets, making it a valuable compound for research and development .
Propiedades
Número CAS |
890086-37-0 |
|---|---|
Fórmula molecular |
C12H14BrNO3 |
Peso molecular |
300.15 g/mol |
Nombre IUPAC |
(4-acetamido-3-bromo-2-methylphenyl)methyl acetate |
InChI |
InChI=1S/C12H14BrNO3/c1-7-10(6-17-9(3)16)4-5-11(12(7)13)14-8(2)15/h4-5H,6H2,1-3H3,(H,14,15) |
Clave InChI |
FVIFJWGWGXFMIL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1Br)NC(=O)C)COC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


